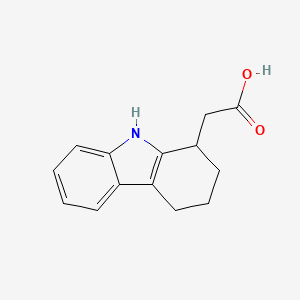

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid” is a derivative of carbazole. It has a molecular weight of 229.28 . The IUPAC name for this compound is 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 2‐acetyl‐8‐methyl‐2,3,4,9‐tetrahydro‐1H‐carbazol‐1‐one with hydrazine hydrate in glacial acetic acid yielded a mixture of two products .Molecular Structure Analysis

The molecular structure of this compound includes a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring . The presence of the acetic acid group may contribute to its reactivity and potential applications in medicinal chemistry.Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by its functional groups. For example, these ketoesters react with hydroxylamine hydrochloride to yield 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 137-138 degrees Celsius . The presence of the oxo group can increase the compound’s polarity, potentially affecting its solubility in various solvents.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Tetrahydro-1H-β-carbolines are privileged heterocyclic frameworks found in numerous bioactive compounds and commercial drugs. These molecules play a crucial role in drug discovery due to their diverse biological activities, including antimalarial, neurotoxic, antihelminthic, and serotonergic effects . Researchers explore derivatives of this compound for potential therapeutic applications.

Pharmacophore Design

- 1,5-Disubstituted-tetrazoles (1,5-DS-T) are bioisosteres of the cis-amide bond in peptides. Medicinal chemists use them to mimic peptide conformations and enhance pharmacokinetic and pharmacodynamic properties. Incorporating 1,5-DS-T moieties into drug candidates can improve metabolic resistance and reduce toxicity .

Organocatalysis

- The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones (including our compound of interest) using organocatalysis has been achieved. These reactions yield high enantioselectivity and provide access to valuable carbazole derivatives. The resulting compounds may find applications in materials science or as intermediates in drug synthesis .

Antibacterial and Antifungal Properties

- Some tetrahydro-1H-carbazol-1-ones exhibit antibacterial, antiyeast, and antifungal properties. For example, 6-methoxy-7,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has demonstrated these effects. Researchers continue to explore these compounds for potential therapeutic applications .

Synthetic Methodology

- The Ugi-azide (UA) reaction allows the efficient synthesis of 1,5-DS-T. By combining an aldehyde, an amine, and an isocyanide, researchers can replace the carboxylic acid with hydrazoic acid, leading to the formation of these valuable heterocycles .

Oxidation Strategies

- Researchers have developed chemo- and regioselective oxidation methods for substituted 2,3,4,9-tetrahydro-1H-carbazoles. Depending on the oxidant used, these reactions yield either 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. These strategies contribute to the synthesis of diverse carbazole derivatives .

Safety and Hazards

The safety information available indicates that this compound should be handled with care. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-2,5,7,9,15H,3-4,6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZZVAUBRCDMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2815439.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone](/img/structure/B2815445.png)

![Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2815450.png)

![N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide](/img/structure/B2815452.png)

![(3-Fluoro-4-methylphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2815455.png)